8-(4-bromophenyl)-7H-purin-6-amine
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Overview
Description
8-(4-Bromophenyl)-7H-purin-6-amine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a bromophenyl group attached to the purine structure, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated purine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 8-(4-bromophenyl)-7H-purin-6-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions: 8-(4-Bromophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of bromophenyl purine oxides.
Reduction: Formation of bromophenyl purine amines.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-(4-Bromophenyl)-7H-purin-6-amine is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities .
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors that recognize purine structures .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy, such as certain cancers and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors that are specific to purine structures. The bromophenyl group can enhance the compound’s binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways . Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group and has been studied for its antimicrobial and anticancer properties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its versatility and biological activities.
Uniqueness: 8-(4-Bromophenyl)-7H-purin-6-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This makes it particularly interesting for research in genetics and molecular biology. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
77071-04-6 |
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Molecular Formula |
C11H8BrN5 |
Molecular Weight |
290.12 g/mol |
IUPAC Name |
8-(4-bromophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17) |
InChI Key |
FAZDSEAMEPELHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br |
Origin of Product |
United States |
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